molecular formula C4H8N4OS B564177 Uracil,  4,5-diamino-2-thio-  (8CI) CAS No. 19804-02-5

Uracil, 4,5-diamino-2-thio- (8CI)

Cat. No.: B564177
CAS No.: 19804-02-5
M. Wt: 160.195
InChI Key: CAKZNEBPYDCSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uracil, 4,5-diamino-2-thio- (8CI) is a modified uracil derivative characterized by amino (-NH₂) substitutions at positions 4 and 5 of the pyrimidine ring and a thiol (-SH) group replacing the oxygen at position 2. This structural modification significantly alters its chemical reactivity, tautomerism, and biological interactions compared to uracil. Such modifications make this compound a candidate for applications in medicinal chemistry, particularly in metal coordination and nucleoside analog synthesis.

Properties

CAS No.

19804-02-5

Molecular Formula

C4H8N4OS

Molecular Weight

160.195

IUPAC Name

4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione

InChI

InChI=1S/C4H8N4OS/c5-2-1-7-3(10)8-4(2,6)9/h1,9H,5-6H2,(H2,7,8,10)

InChI Key

CAKZNEBPYDCSII-UHFFFAOYSA-N

SMILES

C1=C(C(NC(=S)N1)(N)O)N

Synonyms

Uracil, 4,5-diamino-2-thio- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between uracil, 4,5-diamino-2-thio- (8CI), and related analogs:

Compound Position 2 Position 4 Position 5 Key Properties
Uracil O O O Standard pyrimidine base; participates in RNA base pairing via hydrogen bonds.
5-Fluorouracil (5-FU) O O F Anticancer agent; inhibits thymidylate synthase due to fluorine electronegativity .
4-Amino Uracil O NH₂ O Enhanced metal coordination (e.g., Pd(II) complexes) and nucleophilic reactivity .
2-Thiouracil S O O Antithyroid activity; altered tautomerism and base-pairing capacity.
4,5-Diamino-2-Thio S NH₂ NH₂ High nucleophilicity, dual amino groups for metal chelation, and potential redox activity.

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